2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione
Overview
Description
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₂ It is a derivative of phthalazine and is known for its unique chemical structure and properties
Mechanism of Action
Target of Action
The primary target of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is the AMPA receptors , which mediate the majority of excitatory neurotransmission . These receptors have emerged as a promising new target for epilepsy therapy .
Mode of Action
This compound acts as a non-competitive antagonist of AMPA receptors . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .
Biochemical Pathways
The compound’s action on AMPA receptors inhibits excitatory neurotransmission, which plays a key role in epileptogenesis and seizure spread . This inhibition can have broad-spectrum anticonvulsant activity .
Result of Action
The molecular and cellular effects of this compound’s action include significant antioxidant, analgesic, and anti-rheumatic effects . The compound and its copper and zinc complexes have shown higher anti-inflammatory activity than the free ligand .
Action Environment
It’s worth noting that the compound is white to off-white solid and should be stored in a refrigerator . These factors could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly as a non-competitive antagonist of AMPA receptors . It interacts with various enzymes and proteins, including those involved in neurotransmission. The compound binds to the transducer domains of AMPA receptors, inhibiting channel gating and thus reducing excitatory neurotransmission . This interaction is significant in the context of anticonvulsant activity, as it helps in managing epileptic seizures.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors leads to a decrease in excitatory neurotransmission, which can affect neuronal cells by reducing their excitability . This modulation of cell signaling pathways is crucial in the context of its anticonvulsant properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly AMPA receptors. The compound acts as a non-competitive antagonist, binding to the transducer domains of the receptors and inhibiting their ability to open the channel . This inhibition disrupts the conformational changes that occur in the ligand-binding domains, thereby reducing excitatory neurotransmission. Additionally, the compound may influence gene expression related to neurotransmission and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed, particularly in the context of its anticonvulsant properties. These effects include sustained inhibition of excitatory neurotransmission and potential neuroprotective benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant activity, providing protection against seizures . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and cellular metabolism. The compound’s influence on metabolic flux and metabolite levels is significant, particularly in the context of its anticonvulsant properties . Understanding these metabolic pathways is essential for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its therapeutic effects, particularly in the context of its anticonvulsant properties.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine, followed by hydrogenation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: It can be reduced to form dihydrophthalazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring, enhancing their chemical and biological properties .
Scientific Research Applications
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticonvulsant and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione: A closely related compound with similar chemical properties but different biological activities.
Dihydrophthalazine derivatives: These compounds share a similar core structure but differ in their degree of hydrogenation and functional groups attached.
Uniqueness
2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is unique due to its specific hydrogenation state and the presence of two carbonyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOSUJMDLDGCKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310669 | |
Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67279-23-6 | |
Record name | 67279-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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